2,6-Difluoro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2,6-Difluoro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative with significant applications in organic synthesis. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method includes the reaction of 2,6-difluoro-3-methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phenol group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic ester group.
Scientific Research Applications
2,6-Difluoro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol.
Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate ester group .
Uniqueness
2,6-Difluoro-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluorine atoms and the boronic ester group makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2,6-difluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-7-8(6-9(15)11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQLMLCWBMSDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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